molecular formula C9H9ClN2O B1312538 6-chloro-N-cyclopropylnicotinamide CAS No. 585544-22-5

6-chloro-N-cyclopropylnicotinamide

Cat. No.: B1312538
CAS No.: 585544-22-5
M. Wt: 196.63 g/mol
InChI Key: PMSOZHXVTCVGRS-UHFFFAOYSA-N
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Description

6-chloro-N-cyclopropylnicotinamide is a synthetic nicotinamide derivative known for its selective antagonistic activity on the α7 subtype of nicotinic acetylcholine receptors. This compound has a molecular formula of C₉H₉ClN₂O and a molecular weight of 196.63 g/mol . It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the cyclopropyl group is introduced using cyclopropylamine under controlled temperature and pressure conditions .

Industrial Production Methods

While specific industrial production methods for 6-chloro-N-cyclopropylnicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and equipment to facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-cyclopropylnicotinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted nicotinamides.

Scientific Research Applications

6-chloro-N-cyclopropylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on nicotinic acetylcholine receptors, particularly in neurobiological research.

    Medicine: Investigated for potential therapeutic applications in neurological disorders due to its receptor antagonistic properties.

    Industry: Utilized in the development of new chemical entities and as a reference compound in analytical studies

Mechanism of Action

The primary mechanism of action of 6-chloro-N-cyclopropylnicotinamide involves its antagonistic effect on the α7 subtype of nicotinic acetylcholine receptors. By binding to these receptors, it inhibits the action of acetylcholine, thereby modulating neurotransmission. This interaction affects various molecular pathways involved in cognitive and neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler analog without the chloro and cyclopropyl groups.

    6-chloronicotinamide: Lacks the cyclopropyl group but has similar chlorination.

    N-cyclopropylnicotinamide: Lacks the chlorine atom but has the cyclopropyl group.

Uniqueness

6-chloro-N-cyclopropylnicotinamide is unique due to its combined structural features of chlorination and cyclopropyl substitution, which confer specific receptor binding properties and biological activities not observed in its simpler analogs .

Properties

IUPAC Name

6-chloro-N-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSOZHXVTCVGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429447
Record name 6-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585544-22-5
Record name 6-chloro-N-cyclopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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